2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Brand Name: Vulcanchem
CAS No.: 18680-83-6
VCID: VC21049870
InChI: InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1
SMILES: CC1CCC(CC2=C1CCC2C)C(C)(C)O
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol

CAS No.: 18680-83-6

Cat. No.: VC21049870

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol - 18680-83-6

Specification

CAS No. 18680-83-6
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Standard InChI InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1
Standard InChI Key TWVJWDMOZJXUID-UTUOFQBUSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O
SMILES CC1CCC(CC2=C1CCC2C)C(C)(C)O
Canonical SMILES CC1CCC(CC2=C1CCC2C)C(C)(C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator